molecular formula C18H18O4S2 B1594810 Benzenepropanoic acid, beta,beta'-dithiobis- CAS No. 63684-32-2

Benzenepropanoic acid, beta,beta'-dithiobis-

Cat. No. B1594810
CAS RN: 63684-32-2
M. Wt: 362.5 g/mol
InChI Key: QEUYTFJIJXIVLP-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, beta,beta'-dithiobis- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as DTNB and is widely used in biochemistry and molecular biology research.

Mechanism Of Action

DTNB reacts with thiol-containing compounds through a thiol-disulfide exchange reaction. This reaction results in the formation of a mixed disulfide, which can be detected using spectrophotometry. The reaction is reversible, and the disulfide can be reduced back to its thiol form using reducing agents such as dithiothreitol.

Biochemical And Physiological Effects

DTNB has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. DTNB has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. Additionally, DTNB has been reported to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages And Limitations For Lab Experiments

DTNB has several advantages as a reagent in laboratory experiments. It is relatively stable and can be stored for extended periods without significant degradation. DTNB is also highly specific for thiol-containing compounds, making it useful in the quantification of these compounds in complex biological samples. However, DTNB has some limitations, such as its sensitivity to pH and temperature changes, which can affect its stability and reaction kinetics.

Future Directions

DTNB has several potential future directions in scientific research. One possible direction is the development of new methods for the quantification of thiol-containing compounds using DTNB. Another possible direction is the investigation of the neuroprotective effects of DTNB in various neurodegenerative diseases. Additionally, DTNB could be used in the development of new antioxidant and anti-inflammatory drugs.
Conclusion:
In conclusion, DTNB is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to react with thiol-containing compounds. DTNB has several potential applications in biochemistry and molecular biology research, and its properties make it a useful reagent in laboratory experiments. Further research is needed to fully understand the potential of DTNB in various scientific fields.

Scientific Research Applications

DTNB is widely used in scientific research due to its ability to react with thiol-containing compounds, such as cysteine and glutathione. This reaction results in the formation of a yellow-colored product, which can be detected using spectrophotometry. This property of DTNB makes it useful in the quantification of thiol-containing compounds in various biological samples.

properties

IUPAC Name

3-[(2-carboxy-1-phenylethyl)disulfanyl]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S2/c19-17(20)11-15(13-7-3-1-4-8-13)23-24-16(12-18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUYTFJIJXIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)SSC(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867030
Record name Benzenepropanoic acid, .beta.,.beta.'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, beta,beta'-dithiobis-

CAS RN

63684-32-2
Record name β,β′-Dithiobis[benzenepropanoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63684-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, beta,beta'-dithiobis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, .beta.,.beta.'-dithiobis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanoic acid, .beta.,.beta.'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dithiobis(3-phenylpropionic) acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.539
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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